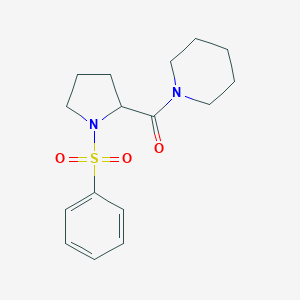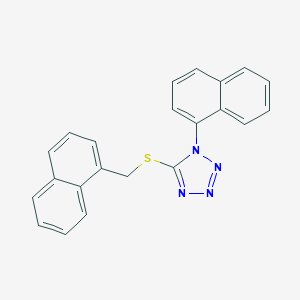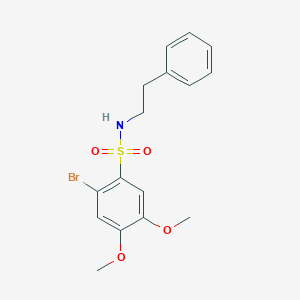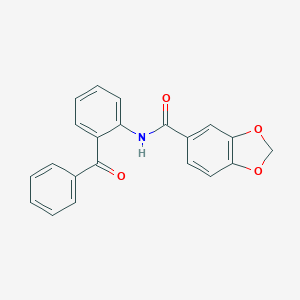![molecular formula C29H27N3O2S B299711 methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether](/img/structure/B299711.png)
methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a methoxybenzyl group, a sulfanyl linkage, and a tetrahydrocarbazole moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent.
Formation of Tetrahydrocarbazole Moiety: The tetrahydrocarbazole moiety is synthesized separately through a cyclization reaction of a suitable precursor.
Coupling Reaction: The final step involves coupling the benzimidazole-sulfanyl intermediate with the tetrahydrocarbazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the tetrahydrocarbazole moiety may contribute to its overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Uniqueness
The presence of the methoxy group in methyl 4-[(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)methyl]phenyl ether distinguishes it from similar compounds. This functional group may influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.
Properties
Molecular Formula |
C29H27N3O2S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C29H27N3O2S/c1-34-21-16-14-20(15-17-21)18-31-27-13-7-4-10-24(27)30-29(31)35-19-28(33)32-25-11-5-2-8-22(25)23-9-3-6-12-26(23)32/h2,4-5,7-8,10-11,13-17H,3,6,9,12,18-19H2,1H3 |
InChI Key |
OROYCXKEWCOECY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
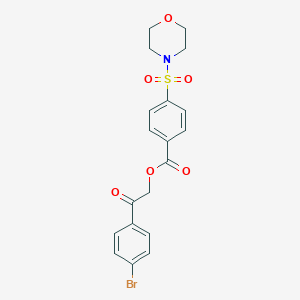
![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

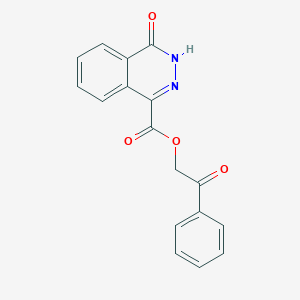
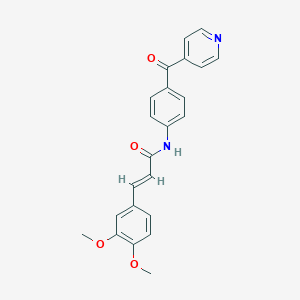
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
